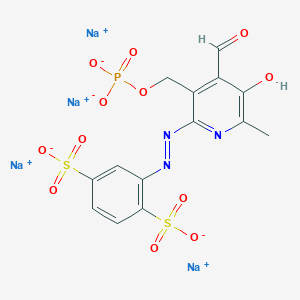

iso-PPADS tetrasodium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

异PPADS 四钠盐的合成涉及在特定条件下吡哆醛磷酸与偶氮苯-2,5-二磺酸的反应。该反应通常需要在受控的环境中进行,并具有精确的温度和 pH 值,以确保形成所需的产物。 最终化合物随后通过结晶或其他合适的方法进行纯化 .

工业生产方法

异PPADS 四钠盐的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和设备,以确保高产率和纯度。 然后,该化合物进行严格的质量控制,以符合行业标准 .

化学反应分析

反应类型

异PPADS 四钠盐会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,导致形成不同的氧化产物。

还原: 异PPADS 四钠盐可以使用合适的还原剂进行还原,从而形成还原衍生物。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应通常在受控的温度和 pH 条件下进行,以确保达到预期结果 .

主要产物

这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化可能导致形成磺酸衍生物,而还原可以产生胺衍生物 .

科学研究应用

Scientific Research Applications

1. Chemistry

- Iso-PPADS is used as a reagent in studies involving purinergic receptors. Its role as an antagonist allows researchers to investigate the effects of purinergic signaling in various chemical reactions and biological systems .

2. Biology

- The compound is employed in studies related to cell signaling and neurotransmission. It helps elucidate the mechanisms of muscle contraction and other physiological responses mediated by purinergic receptors .

3. Medicine

- In pharmacological research, iso-PPADS is utilized to explore the involvement of purinergic receptors in diseases such as inflammation and neurodegenerative disorders. Its ability to inhibit specific receptor subtypes provides insights into potential therapeutic targets .

4. Industry

- The compound is significant in drug development, particularly for therapies targeting purinergic receptors. Its specificity and affinity make it a candidate for developing new pharmacological agents .

Iso-PPADS has been extensively studied for its biological activity, revealing its impact on various physiological processes:

- Calcium Response Modulation : It modulates cellular responses to hypoosmotic stress by delaying calcium influx in cortical slices.

- Selective Antagonism : At concentrations of 10 μM, iso-PPADS selectively depresses depolarizations induced by α,β-methylene ATP while sparing those induced by UTP .

Case Studies

1. Graft-Versus-Host Disease Model

- In a humanized mouse model, iso-PPADS significantly reduced clinical symptoms associated with graft-versus-host disease. This study highlights its potential therapeutic applications in immunology .

2. Neuroprotection

作用机制

异PPADS 四钠盐通过拮抗 P2X-嘌呤能受体发挥作用。这些受体参与结合和响应三磷酸腺苷 (ATP),ATP 是细胞信号传导中的关键分子。通过抑制这些受体,异PPADS 四钠盐可以调节各种生理过程,包括神经传递和肌肉收缩。 该化合物专门针对 P2X-嘌呤能受体途径,使其在研究中得到广泛应用 .

相似化合物的比较

异PPADS 四钠盐类似于其他 P2X-嘌呤能受体拮抗剂,如吡哆醛磷酸-6-偶氮苯基-2',4'-二磺酸四钠盐 (PPADS)。 异PPADS 四钠盐具有使其独特的独特特性:

更高的亲和力: 与其他一些拮抗剂相比,异PPADS 四钠盐对 P2X-嘌呤能受体的亲和力更高。

特异性: 该化合物在靶向某些亚型 P2X-嘌呤能受体方面表现出更高的特异性。

类似化合物的清单

- 吡哆醛磷酸-6-偶氮苯基-2',4'-二磺酸四钠盐 (PPADS)

- 苏拉明

- 活性蓝 2

生物活性

Iso-PPADS tetrasodium salt, a potent antagonist of purinergic P2X receptors, has garnered attention for its biological activity in various physiological and pathological contexts. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential applications in research and medicine.

Overview of this compound

Iso-PPADS (Pyridoxalphosphate-6-azophenyl-2',5'-disulfonic acid tetrasodium salt) is recognized primarily as a non-selective P2X receptor antagonist . It exhibits significant inhibitory effects on various P2X receptors, including P2X1, P2X3, and P2X7. The compound is characterized by its ability to modulate ATP-mediated signaling pathways, which are crucial in numerous physiological processes, including neurotransmission and smooth muscle contraction.

| Property | Details |

|---|---|

| Molecular Weight | 599.3 g/mol |

| Molecular Formula | C14H10N3Na4O12PS2 |

| CAS Number | 207572-67-6 |

| Solubility | Soluble in water (100 mM) |

Iso-PPADS operates as a competitive antagonist at purinergic P2X receptors. Its affinity for these receptors has been quantified, with reported pKi values around 6.5 and IC50 values ranging from 1 to 4 μM for various P2X subtypes . The compound's antagonistic effects have been demonstrated in several studies:

- P2X1 and P2X3 Receptors : Iso-PPADS effectively inhibits the activation of these receptors by ATP, leading to reduced calcium influx and subsequent cellular responses .

- P2X7 Receptors : It has been shown to block P2X7-mediated responses, which are implicated in inflammatory processes and immune responses. This blockade may reduce the severity of graft-versus-host disease in mouse models .

Biological Activity and Research Findings

The biological activity of iso-PPADS has been explored through various experimental approaches. Below are key findings from recent studies:

In Vitro Studies

- Calcium Response Modulation : Iso-PPADS was found to delay the onset of calcium responses to hypoosmotic stress in cortical slices, indicating its role in modulating cellular responses to environmental changes .

- Depolarization Studies : At concentrations of 10 μM, iso-PPADS depressed depolarizations evoked by α,β-methylene ATP but did not affect those induced by UTP, highlighting its selective antagonism at specific receptor types .

- Binding Affinity : Functional studies revealed two populations of [^3H]alpha,beta-meATP binding sites with varying affinities for iso-PPADS, suggesting complex interactions at the receptor level .

Case Studies

- Graft-Versus-Host Disease Model : In a humanized mouse model, iso-PPADS significantly reduced clinical symptoms and histological markers associated with graft-versus-host disease, emphasizing its potential therapeutic applications in immunology .

- Neuroprotection : Research indicates that iso-PPADS may offer neuroprotective effects by modulating purinergic signaling pathways involved in neuroinflammation .

属性

IUPAC Name |

tetrasodium;2-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]benzene-1,4-disulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N3O12PS2.4Na/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-4-8(31(23,24)25)2-3-12(11)32(26,27)28;;;;/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28);;;;/q;4*+1/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCXIPVOUDBGDK-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)N=NC2=C(C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N3Na4O12PS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。